(24S)-1alpha,24-dihydroxyvitamin D3/(24S)-1alpha,24-dihydroxycholecalciferol
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Overview
Description
Tacalcitol is a vitamin D.
Scientific Research Applications
Role in Cancer Research
(24S)-1alpha,24-dihydroxyvitamin D3, a metabolite of vitamin D, has been explored in the context of various cancers. Friedrich et al. (2003) found that enzymes involved in the synthesis and metabolism of vitamin D, such as 1alpha-hydroxylase, are upregulated in breast, cervical, and ovarian carcinomas compared to normal tissue. This suggests a potential for vitamin D analogs in cancer prevention or therapy (Friedrich et al., 2003).
Metabolic Pathways in Kidneys
Weinstein et al. (1999) investigated the metabolism of 1alpha,24(R)-dihydroxyvitamin D3 in rat kidneys. They identified several metabolites, including 1alpha-hydroxy-24-oxovitamin D3 and 1alpha,23-dihydroxy-24-oxovitamin D3, suggesting that this compound is metabolized through two pathways in the rat kidney. This study offers insights into the complex metabolic pathways of vitamin D analogs (Weinstein et al., 1999).
Bone Metabolism and Fracture Healing
Studies by Kumar et al. (1978) and Seo et al. (1997) have shown that 24-hydroxylation of vitamin D metabolites plays a role in bone metabolism and fracture healing. These findings indicate the importance of 24-hydroxylated vitamin D metabolites, such as (24S)-1alpha,24-dihydroxyvitamin D3, in maintaining bone health and recovery from injuries (Kumar et al., 1978); (Seo et al., 1997).
Impact on Transcriptional Activity
Okano et al. (1998) explored the transcriptional activity of vitamin D3 analogs, finding that certain analogs with low affinity for the vitamin D receptor can still have potent effects on cell proliferation and differentiation. This highlights the complex mechanisms through which vitamin D3 and its metabolites can influence cellular processes (Okano et al., 1998).
Overview of Physiological Functions
DeLuca (2004) provided an overview of the physiological and endocrinological characteristics of vitamin D, including the hormonal form 1alpha,25-dihydroxyvitamin D3, which is relevant to understanding the functions and applications of its metabolites like (24S)-1alpha,24-dihydroxyvitamin D3. This comprehensive view is crucial for grasping the wide range of biological activities influenced by vitamin D metabolites (DeLuca, 2004).
Properties
Molecular Formula |
C27H44O3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10-/t18-,22-,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
BJYLYJCXYAMOFT-SEZLTJOTSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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